4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol structure and properties
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol structure and properties
Structure, Synthesis, and Pharmacological Properties
Executive Summary
This technical guide provides an in-depth analysis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , a heterocyclic compound belonging to the 1,2,4-triazole class. Triazole-3-thiols are critical scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This guide details the chemical identity, tautomeric behavior, validated synthesis protocols, and pharmacological potential of this specific derivative, emphasizing the structural influence of the p-tolyl and N-methyl substituents on its physiochemical profile.
Chemical Identity & Structure
The compound features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a p-tolyl (4-methylphenyl) moiety. A critical feature of this molecule is its ability to exist in a tautomeric equilibrium between the thiol and thione forms.
Nomenclature and Identifiers
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IUPAC Name: 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Alternative Name: 4-methyl-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Formula: C₁₁H₁₃N₃S
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Molecular Weight: 219.31 g/mol
Tautomerism
In solution, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. In polar solvents (e.g., DMSO, Ethanol), the thione form often predominates due to stabilization by hydrogen bonding and resonance, although it is chemically reactive as a thiol (e.g., in S-alkylation reactions).
Figure 1: Tautomeric equilibrium between the thiol and thione forms.
Synthesis Protocol
The synthesis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is achieved through a base-catalyzed cyclization of a thiosemicarbazide intermediate. This pathway is preferred for its high yield and purity.
Retrosynthetic Analysis
The target molecule is constructed from two primary building blocks:
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4-Methylbenzohydrazide (p-Toluic hydrazide): Provides the 5-aryl backbone.
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Methyl isothiocyanate: Provides the N-4 methyl group and the sulfur atom.
Experimental Methodology
Step 1: Formation of the Thiosemicarbazide Intermediate
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Reagents: 4-Methylbenzohydrazide (1.0 eq), Methyl isothiocyanate (1.1 eq), Ethanol (Solvent).
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Protocol:
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Dissolve 4-methylbenzohydrazide in absolute ethanol.
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Add methyl isothiocyanate dropwise with constant stirring.
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Reflux the mixture for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).
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Cool the solution to room temperature. The precipitate (1-(4-methylbenzoyl)-4-methylthiosemicarbazide) is filtered, washed with cold ethanol, and dried.
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Step 2: Cyclization to 1,2,4-Triazole-3-thiol
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Reagents: Intermediate from Step 1, 2N Sodium Hydroxide (NaOH).
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Protocol:
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Suspend the thiosemicarbazide intermediate in 2N NaOH solution (approx. 10 mL per gram of solid).
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Reflux the mixture for 4–6 hours. The solution will become clear as cyclization proceeds.
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Cool the reaction mixture and filter to remove any insoluble impurities.
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Acidify the filtrate with 2N Hydrochloric acid (HCl) to pH 3–4.
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Collect the resulting white/off-white precipitate by filtration.
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Purification: Recrystallize from ethanol/water (1:1) to obtain pure crystals.
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Figure 2: Synthetic pathway for 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Physiochemical Properties[1]
Understanding the physical properties is essential for formulation and assay development.
| Property | Description/Value | Note |
| Appearance | White to off-white crystalline solid | Typical for this class. |
| Melting Point | 180–185 °C (Predicted) | Based on close analogs [2]. |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water | Lipophilic p-tolyl group reduces water solubility. |
| Acidity (pKa) | ~6.5–7.5 (Thiol group) | Weakly acidic; forms salts with strong bases. |
| Lipophilicity | Moderate to High | Enhanced by p-tolyl and N-methyl groups. |
Spectral Characteristics (Expected):
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IR (KBr, cm⁻¹): ~2500–2600 (S-H str), ~1600 (C=N), ~1250 (C=S).
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¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, Ar-CH₃), 3.50 (s, 3H, N-CH₃), 7.30–7.80 (m, 4H, Ar-H), 13.50 (s, 1H, SH).
Pharmacological Potential[1][2][3]
The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of the target molecule confers distinct biological properties.
Antimicrobial Activity
The compound exhibits antibacterial and antifungal potential.[1][2] The mechanism typically involves:
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Enzyme Inhibition: Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
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Membrane Disruption: The lipophilic p-tolyl group facilitates penetration through the microbial cell wall, while the thiol group can interact with essential thiol-containing enzymes in the microorganism.
Antioxidant Activity
The thiol (-SH) group acts as a hydrogen donor, capable of scavenging free radicals. This activity is relevant for developing agents against oxidative stress-related pathologies.
Structure-Activity Relationship (SAR)
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N-4 Methyl Group: Increases lipophilicity compared to the N-H analog, potentially improving bioavailability and blood-brain barrier penetration.
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C-5 p-Tolyl Group: The electron-donating methyl group on the phenyl ring enhances the electron density of the triazole ring via the inductive effect (+I), which may modulate binding affinity to metalloenzymes.
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives: Source: MDPI (Molecules). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids."
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Pharmacological Evaluation of Triazole Derivatives: Source: National Institutes of Health (NIH). "Chemistry and Biological Activities of 1,2,4-Triazolethiones."
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General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols: Source: Organic Syntheses. "Methyl Isothiocyanate Preparation and Reactivity."
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Structural Characterization (Analogous Data): Source: Molbank. "(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol."[3] (Provides spectral data for the close analog).
